molecular formula C19H16N2O3S B2483523 (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile CAS No. 423736-17-8

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile

Cat. No.: B2483523
CAS No.: 423736-17-8
M. Wt: 352.41
InChI Key: DSTAEUIOFNKWKW-ZSOIEALJSA-N
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Description

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.41. The purity is usually 95%.
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Biological Activity

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile is an organic compound with a complex structure that includes a thiazole ring, methoxy-substituted phenyl group, and an acrylonitrile moiety. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C21H18N2O4S
  • Molecular Weight : 394.45 g/mol
  • Density : 1.296 g/cm³ (predicted)
  • Boiling Point : 587.8 °C (predicted)
  • pKa : 9.09 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the thiazole ring and methoxy groups enhances its solubility and reactivity, which are crucial for its pharmacological effects.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Effects : Studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:

  • Case Study 1 : A study demonstrated that a related thiazole derivative exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values ranging from 10 to 30 µM.
CompoundCell LineIC50 (µM)
Thiazole DerivativeMCF-715
Control DrugMCF-75

Antimicrobial Activity

Research has shown that compounds containing thiazole rings possess antimicrobial properties:

  • Case Study 2 : A related compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli, showing inhibition zones of up to 20 mm at concentrations of 100 µg/mL.
PathogenInhibition Zone (mm) at 100 µg/mL
Staphylococcus aureus20
Escherichia coli18

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

  • Methoxy Groups : Enhance solubility and may increase interaction with biological targets.
  • Thiazole Ring : Contributes to the compound's ability to interact with enzymes and receptors involved in disease processes.
  • Acrylonitrile Moiety : May play a role in the reactivity towards nucleophiles, potentially leading to cytotoxic effects in cancer cells.

Properties

IUPAC Name

(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-12-4-6-15(24-12)8-14(10-20)19-21-16(11-25-19)13-5-7-17(22-2)18(9-13)23-3/h4-9,11H,1-3H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTAEUIOFNKWKW-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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